2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H13N3O2·HCl It is a derivative of propanoic acid and contains both amino and diamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride typically involves the reaction of 3,5-diaminobenzoic acid with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Purification steps, such as crystallization and filtration, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3,4-diaminophenyl)propanoic acid hydrochloride
- 2-Amino-3-(2,5-diaminophenyl)propanoic acid hydrochloride
- 2-Amino-3-(3,5-diaminophenyl)butanoic acid hydrochloride
Uniqueness
2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-3-(3,5-diaminophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,10-12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFJLIXVZPTYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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